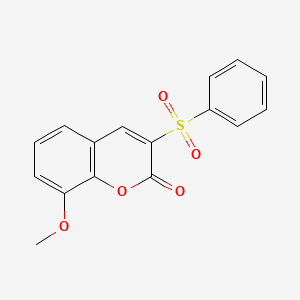

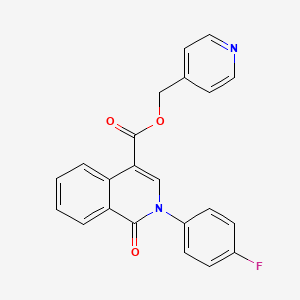

3-(Benzenesulfonyl)-8-methoxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Benzenesulfonyl)-8-methoxychromen-2-one” is a complex organic compound. It likely contains a chromen-2-one group (a type of heterocyclic compound), a benzenesulfonyl group (derived from benzenesulfonic acid), and a methoxy group (an ether derived from methanol) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often prepared from the reaction of benzenesulfonic acid or its salts with phosphorus oxychloride . The methoxy and chromen-2-one groups could potentially be introduced through further synthetic steps .

Chemical Reactions Analysis

Benzenesulfonyl compounds typically react with compounds containing reactive N-H and O-H bonds . They are used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Applications De Recherche Scientifique

Polymerization Catalysts

- The reaction of benzenesulfonic acid derivatives with palladium-based catalysts leads to the formation of catalysts capable of homopolymerizing ethylene and copolymerizing ethylene with acrylates or norbornenes. This suggests potential applications in polymer science and materials engineering (Skupov et al., 2007).

Antitumor Agents

- A method for synthesizing benzo[g]isochromene derivatives, which are frameworks of isochromene natural products, highlights potential applications in developing novel antitumor agents (Mondal et al., 2003).

Electro-Organic Synthesis

- The electrochemical oxidation of catechols in the presence of benzenesulfinic acid as a nucleophile demonstrates applications in synthesizing sulfone derivatives, which could be important in various electro-organic synthetic processes (Nematollahi & Rahchamani, 2002).

Fluorescent Dyes and Sensors

- Benzenesulfonic acid derivatives in 3-hydroxychromones can modulate solvent-dependent dual emissions, suggesting applications in developing fluorescent dyes and sensors (Klymchenko et al., 2003).

Photosensitizers for Cancer Treatment

- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups show high singlet oxygen quantum yield, indicating potential as photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Enzyme Inhibition

- Studies on benzamides substituted in the 3-position, including benzenesulfonic acid derivatives, have shown significant inhibitory effects on the nuclear enzyme poly(ADP-ribose) synthetase, suggesting applications in enzyme inhibition research (Purnell & Whish, 1980).

Alcohol Oxidation Catalysts

- Sulfonated Schiff base copper(II) complexes are used as catalysts for the oxidation of alcohols, showing applications in organic synthesis and catalysis (Hazra et al., 2015).

Ga3+ Sensor Probes

- A series of benzenesulfonohydrazide compounds were synthesized for the selective detection of gallium ions, indicating potential applications in developing sensor probes (Hussain et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-20-13-9-5-6-11-10-14(16(17)21-15(11)13)22(18,19)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHDSZDBRAUEDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2735003.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)

![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)